![molecular formula C15H16NO3P B14654003 3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one CAS No. 41205-55-4](/img/structure/B14654003.png)
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one
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Overview
Description
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one is a complex organic compound that belongs to the class of oxazaphospholidinones This compound is characterized by the presence of a phenyl group, a methylphenyl group, and a phenoxy group attached to an oxazaphospholidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of 4-methylphenyl isocyanate with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the phenol on the isocyanate group, followed by cyclization to form the oxazaphospholidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The phenyl and phenoxy groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
Mephedrone (4-MMC): A synthetic cathinone with a methylphenyl group.
Phenyl isocyanate: A compound with a phenyl group and an isocyanate functional group.
Uniqueness
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its oxazaphospholidinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
41205-55-4 |
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Molecular Formula |
C15H16NO3P |
Molecular Weight |
289.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-phenoxy-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C15H16NO3P/c1-13-7-9-14(10-8-13)16-11-12-18-20(16,17)19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
QSUXBWUXZUMRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCOP2(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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